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Abstract

Hexanedioic acid, commonly known as adipic acid, is a dicarboxylic acid of significant
industrial importance, primarily serving as a key monomer for the production of nylon-6,6.[1]
Traditional industrial synthesis routes, often starting from cyclohexane and utilizing nitric acid,
raise environmental concerns due to the emission of nitrous oxide (N20), a potent greenhouse
gas.[2][3] This application note provides detailed protocols for two distinct laboratory-scale
methods for synthesizing adipic acid via the oxidative cleavage of cyclohexene. The first
method employs potassium permanganate, a classic and robust oxidizing agent. The second
method details a greener, catalytic approach using hydrogen peroxide as the oxidant and a
tungstate-based catalyst system. These protocols are designed for researchers and scientists,
emphasizing not only the procedural steps but also the underlying chemical principles, safety
considerations, and analytical validation of the final product.

Part 1: Oxidative Cleavage of Cyclohexene using

Potassium Permanganate (KMnOa)
Principle and Mechanism

The oxidation of cyclohexene with potassium permanganate under vigorous conditions (e.g.,
heat) results in the complete cleavage of the carbon-carbon double bond.[4][5] This powerful
oxidation process transforms each carbon of the original double bond into a carboxylic acid
group, thereby breaking the ring structure to form the linear hexanedioic acid.[4][5]
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The reaction proceeds through an initial syn-addition of the permanganate ion to the double
bond, forming a cyclic manganate ester intermediate. Under mild, cold conditions, this
intermediate can be hydrolyzed to yield a cis-diol.[6] However, under the hot and aqueous
conditions specified in this protocol, this intermediate is rapidly oxidized further, leading to the
cleavage of the C-C bond and the formation of the dicarboxylic acid.[7] The permanganate
(MnOa~, purple) is reduced to manganese dioxide (MnOz, a brown precipitate), providing a
visual indicator of the reaction's progress.[38][9]
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Caption: Oxidative cleavage of cyclohexene via a cyclic manganate ester.

Experimental Protocol

Table 1: Materials and Reagents for Permanganate Oxidation
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Reagent/Material

Specification

Purpose

Cyclohexene (CsH10)

=>99%, density = 0.81 g/mL

Starting material

Potassium Permanganate
(KMnOa)

ACS Grade, solid

Oxidizing agent

Concentrated Hydrochloric
Acid (HCI)

~37% (12 M), ACS Grade

Acidification for product

precipitation

Methanol (CH3OH) or Sodium
Bisulfite

ACS Grade

Quenching excess KMnOa

Sodium Hydroxide (NaOH)

1% solution (optional for wash)

Rinsing MnO: filter cake

Distilled Water

Type Il or equivalent

Solvent and for

recrystallization

250 mL Erlenmeyer Flask

Reaction vessel

Steam Bath or Heating Mantle

Heating

Bichner Funnel & Filter Flask

Vacuum filtration

Hirsch Funnel

Product collection

pH paper

Range 1-14

Monitoring acidification

Step-by-Step Procedure:

o Reaction Setup: In a 250 mL Erlenmeyer flask, combine cyclohexene (2.0 mL, ~1.62 g) and

distilled water (50 mL). In a separate beaker, carefully dissolve potassium permanganate

(8.4 g) in 75 mL of distilled water. The dissolution may be slow.

e Initiating the Reaction: Slowly add the KMnOa solution to the cyclohexene/water mixture

while swirling the flask vigorously. The flask should become warm to the touch, indicating the

reaction has started. The temperature should be maintained between 35-45 °C. If the

temperature exceeds 45 °C, cool the flask briefly in an ice-water bath.[8][9]

e Reaction Progression: Continue to swirl the flask at frequent intervals for at least 20-30

minutes. The efficiency of mixing at this stage is critical for achieving a good yield.[8]
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o Completion and Quenching: Heat the mixture on a steam bath for 15-20 minutes to ensure
the reaction goes to completion.[9] Check for the presence of unreacted permanganate by
placing a drop of the reaction mixture onto a piece of filter paper; a purple ring around the
brown MnO: spot indicates excess KMnOa.[8][9] If permanganate is present, add small
portions of solid sodium bisulfite or a few milliliters of methanol and heat until the purple color
disappears.

o Work-up and Filtration: While hot, filter the mixture by vacuum filtration using a Blchner
funnel to remove the brown manganese dioxide precipitate. Wash the reaction flask and the
MnO: filter cake with two 10 mL portions of hot 1% NaOH solution to ensure all the sodium
adipate salt is collected in the filtrate.[8]

e Product Isolation: Transfer the clear filtrate to a clean beaker and reduce its volume to
approximately 10-15 mL by boiling. Cool the solution in an ice-water bath.

» Precipitation: While stirring, cautiously acidify the cold solution to a pH of ~1-2 by adding
concentrated HCI dropwise.[8] The adipic acid will precipitate as a white solid.

« Purification: Collect the crude adipic acid by vacuum filtration using a Hirsch funnel.
Recrystallize the product from a minimum amount of boiling distilled water (approximately 5-
7 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for
10-15 minutes to maximize crystallization.

» Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with a small
amount of ice-cold water, and dry thoroughly in a vacuum desiccator or oven. Weigh the final
product, calculate the percentage yield, and determine its melting point.

Part 2: Green Synthesis using Hydrogen Peroxide

(H202) and a Tungstate Catalyst
Principle and Mechanism

This method represents a more environmentally benign approach to adipic acid synthesis,
aligning with the principles of green chemistry.[1][10] It utilizes 30% hydrogen peroxide as the
oxidant, whose only byproduct is water. The reaction is catalyzed by sodium tungstate
(Na2WO0Oa4), which in an acidic medium and in the presence of H202, forms peroxotungstate
species that are the active oxidants.[2][11][12]
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Because cyclohexene is immiscible with the aqueous H202/catalyst solution, a phase-transfer
catalyst (PTC) is often employed.[11] A quaternary ammonium salt like Aliquat 336 can
transport the tungstate anion from the aqueous phase into the organic cyclohexene phase,
facilitating the reaction at the interface.[11][13] The reaction proceeds through epoxidation of
cyclohexene, followed by hydrolysis to a diol, and subsequent oxidative cleavage to adipic
acid.[10] The use of potassium bisulfate (KHSOa4) helps maintain an acidic environment, which
enhances the oxidizing strength of the H202.[11]

Aqueous Phase

+ NazWOa4
Peroxotungstate
[Active Oxidant]

I
I
i
Phase Transfer Catalyst
(e.qg.. Aliguat 336) >

indation

Organi¢ Phase

Cyclohexene

Adipic Acid

PTC Returns >
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Caption: Phase-transfer catalyzed oxidation of cyclohexene with H20:.

Experimental Protocol

Table 2: Materials and Reagents for Catalytic Oxidation

Reagent/Material

Specification

Purpose

Cyclohexene (CsH10)

=299%

Starting material

Hydrogen Peroxide (H2032)

30% (w/w) aqueous solution

Oxidizing agent

Sodium Tungstate Dihydrate

ACS Grade Catalyst

(Na2W0a4-2H20)
Aliguat 336
(Methyltrioctylammonium Phase-transfer catalyst grade Phase-transfer catalyst
chloride)
Potassium Bisulfate (KHSOa) ACS Grade Acid source

o Acidification for product
6 M Hydrochloric Acid (HCI) ACS Grade S

precipitation

6 M Sodium Hydroxide (NaOH)  ACS Grade Alkalization for purification

50 mL Round-Bottom Flask

Reaction vessel

Reflux Condenser

Prevent loss of volatile

reactants

Magnetic Stir Plate and Stir
Bar

Vigorous mixing

Hirsch Funnel

Product collection

Step-by-Step Procedure:

o Catalyst Slurry Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar,

prepare a slurry by combining sodium tungstate dihydrate (0.5 g), potassium bisulfate (0.4
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g), and 30% hydrogen peroxide (15 mL).[11]

o Reactant Addition: In a small vial, mix cyclohexene (2.0 g, ~2.5 mL) with Aliquat 336 (~0.25
g). Add this solution directly to the stirred catalyst slurry in the flask.[11]

» Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture in a water
bath at 90-100 °C. Stir the mixture vigorously. As the reaction proceeds over 1-2 hours, the
two-phase system should gradually become a single, homogeneous phase as the
cyclohexene is converted to water-soluble adipic acid.[11]

e Work-up and Crude Isolation: After the reaction period, remove the flask from the heat and
allow it to cool to room temperature. Cool the mixture further in an ice bath for 15-20 minutes
to precipitate the crude adipic acid.

e Purification:

o

Collect the crude solid by vacuum filtration.

o Return the solid to a beaker and add just enough 6 M NaOH dropwise while stirring to
dissolve all the crystals, forming the sodium adipate salt.[11]

o Filter this alkaline solution to remove any insoluble catalyst residues.

o Transfer the clear filtrate to a clean beaker, cool it in an ice bath, and re-acidify with 6 M
HCI until the pH is 2 or less.[11]

o The purified adipic acid will precipitate.

» Final Collection and Drying: Collect the purified crystals by vacuum filtration on a Hirsch
funnel. Wash the crystals with a minimal amount of ice-cold distilled water to remove residual
salts. Dry the product thoroughly under vacuum.

o Analysis: Weigh the final product, calculate the percentage yield, and determine its melting
point.

Part 3: Product Characterization and Data
Quantitative Data Summary
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The following table summarizes typical quantitative data for both synthetic methods. Yields are
highly dependent on precise experimental conditions and technique.

Table 3: Typical Experimental Results

Permanganate H202/Tungstate )

Parameter Literature Value
Method Method

Cyclohexene Input 2.0 mL (1.62 g) 20g

Theoretical Yield of

o ) ~2.9¢g ~35¢

Adipic Acid

Typical Actual Yield 15-22¢g 25-29¢g

Typical Percentage

i 50 - 75% 70 - 80%][2]

Yield

Melting Point Range
150 - 153 °C 151 -153°C 152 °C

°C)

Analytical Characterization

e Melting Point: A sharp melting point close to the literature value of 152 °C indicates high
purity. A broad or depressed melting range suggests the presence of impurities.

e 'H-NMR Spectroscopy: (DMSO-ds, 400 MHz): The spectrum is simple due to the molecule's
symmetry.

o 0 ~12.0 ppm: A very broad singlet corresponding to the two acidic protons of the carboxylic
acid groups (-COOH).[14]

o 0 ~2.21 ppm: Atriplet corresponding to the four protons on the carbons alpha to the
carbonyls (-CH2-COOH).[14]

o & ~1.50 ppm: A multiplet corresponding to the four protons on the beta carbons (-CH=-
CH2-COOH).[14]

e 13C-NMR Spectroscopy: (DMSO-ds, 100 MHz):
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o & ~174 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
o 0 ~33 ppm: Alpha-carbon (-CH2-COOH).

o O ~24 ppm: Beta-carbon (-CH2-CH2-COOH).

FT-IR Spectroscopy (KBr Pellet):

o 2500-3300 cm~1: A very broad absorption band characteristic of the O-H stretching of a
hydrogen-bonded carboxylic acid.

o ~1700 cm~1: A strong, sharp absorption band from the C=0 stretching of the carbonyl
group.

Part 4: Safety and Concluding Remarks
Mandatory Safety Precautions

General: Always wear appropriate personal protective equipment (PPE), including safety
goggles, a lab coat, and chemical-resistant gloves.[15][16] All procedures should be
performed in a well-ventilated fume hood.

Cyclohexene: Is a flammable liquid.[17] Keep away from heat, sparks, and open flames.
Ground all equipment when transferring.[16]

Potassium Permanganate: Is a strong oxidizing agent. Avoid contact with combustible
materials.

Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin burns. Handle
with extreme care.

Acids and Bases: Concentrated HCl and 6 M NaOH are corrosive. Handle with care to avoid
contact with skin and eyes. The acidification of the basic filtrate is an exothermic process.

Discussion and Conclusion

Both protocols presented provide reliable methods for the laboratory synthesis of hexanedioic

acid from cyclohexene. The potassium permanganate method is a classic, demonstrative
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oxidation that is effective but involves stoichiometric amounts of a heavy metal reagent and
generates significant MnOz waste.

The hydrogen peroxide/tungstate catalyst method is a superior alternative from a green
chemistry perspective.[1][2] It avoids stoichiometric heavy metal waste, uses a safer and
cleaner oxidant, and often results in higher yields.[2] The use of a phase-transfer catalyst is a
key insight, demonstrating a practical solution to the challenge of reacting immiscible
substrates.

The successful synthesis is confirmed by melting point analysis and spectroscopic data, which
should align closely with established values for pure adipic acid. These protocols offer
researchers robust and adaptable procedures for producing this valuable dicarboxylic acid in a
laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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